N-cyclopentyl-1-(4-ethylphenyl)-1H-benzimidazole-5-carboxamide
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Overview
Description
K783-0308 is a small molecule drug identified as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Mitogen-activated protein kinase-interacting serine/threonine-protein kinase 2 (MNK2). This compound has shown promise in the treatment of acute myeloid leukemia by inhibiting both FLT3 and MNK2, which are key players in oncogenic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K783-0308 involves a structure-based virtual screening approach to identify dual inhibitors from a chemical database. The compound was identified through docking studies and subsequent synthesis . Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods
Industrial production methods for K783-0308 are not explicitly documented. the compound’s synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
K783-0308 undergoes various chemical reactions, primarily focusing on its inhibitory activity against FLT3 and MNK2. These reactions include:
Inhibition Reactions: K783-0308 inhibits the activity of FLT3 and MNK2 by binding to their active sites.
Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest in acute myeloid leukemia cells.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving K783-0308 include:
FLT3 and MNK2 Inhibition: The compound is tested in vitro using cell lines such as MOLM-13 and MV-4-11, with concentrations ranging from 1 to 30 micromolar.
Major Products Formed
The major products formed from the reactions involving K783-0308 are the inhibited forms of FLT3 and MNK2, leading to reduced cell proliferation and increased apoptosis in acute myeloid leukemia cells .
Scientific Research Applications
K783-0308 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and MNK2 and their roles in oncogenic pathways.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia.
Mechanism of Action
K783-0308 exerts its effects by inhibiting the activity of FLT3 and MNK2. FLT3 is a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells, while MNK2 is a kinase that phosphorylates eukaryotic translation initiation factor 4E (eIF4E), linking the RAS/RAF/ERK and PI3K/AKT/mTOR pathways . By inhibiting both FLT3 and MNK2, K783-0308 disrupts these oncogenic pathways, leading to reduced cell proliferation and increased apoptosis in acute myeloid leukemia cells .
Comparison with Similar Compounds
K783-0308 is unique due to its dual inhibitory activity against both FLT3 and MNK2. Similar compounds include:
K783-0308 stands out because it targets both FLT3 and MNK2, potentially overcoming drug resistance associated with monotherapy .
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-(4-ethylphenyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-2-15-7-10-18(11-8-15)24-14-22-19-13-16(9-12-20(19)24)21(25)23-17-5-3-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,25) |
InChI Key |
YRPBJOATZCNOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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